N-(1,3-benzodioxol-5-ylcarbonyl)-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea
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Overview
Description
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a benzodioxole moiety, and a carbamothioyl group, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylcarbonyl)-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with methylsulfonyl chloride to form 4-(methylsulfonyl)piperazine.
Coupling with Phenyl Isothiocyanate: The next step is the coupling of 4-(methylsulfonyl)piperazine with phenyl isothiocyanate to form the intermediate compound.
Cyclization and Functionalization: The intermediate is then cyclized and functionalized with 1,3-benzodioxole-5-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.
Reduction: Reduction reactions can target the carbamothioyl group, converting it to a corresponding amine.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: Its structural properties make it suitable for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s potential bioactivity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.
Industry:
Polymer Science: The compound can be incorporated into polymers to enhance their properties.
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylcarbonyl)-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the benzodioxole moiety may interact with enzymes involved in oxidative stress pathways. The carbamothioyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
4-Iodobenzoic Acid: A compound with an iodine atom attached to a benzoic acid moiety.
Uniqueness: N-(1,3-benzodioxol-5-ylcarbonyl)-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea is unique due to its combination of a piperazine ring, a benzodioxole moiety, and a carbamothioyl group. This combination imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C20H22N4O5S2 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[[4-(4-methylsulfonylpiperazin-1-yl)phenyl]carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H22N4O5S2/c1-31(26,27)24-10-8-23(9-11-24)16-5-3-15(4-6-16)21-20(30)22-19(25)14-2-7-17-18(12-14)29-13-28-17/h2-7,12H,8-11,13H2,1H3,(H2,21,22,25,30) |
InChI Key |
BFTPSLRKCGNHHE-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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